molecular formula C8H10BClO4 B1426785 3-Chloro-4,5-dimethoxyphenylboronic acid CAS No. 1701449-18-4

3-Chloro-4,5-dimethoxyphenylboronic acid

Cat. No.: B1426785
CAS No.: 1701449-18-4
M. Wt: 216.43 g/mol
InChI Key: FMEZHQZTXJATTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloro-4,5-dimethoxyphenylboronic acid is C8H10BClO4 . The InChI code is 1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

This compound is commonly used in Suzuki coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 216.43 g/mol . It is a solid substance .

Scientific Research Applications

Polymorphic Control and Stabilization

Surfactants have been identified as effective agents for controlling the polymorphic outcomes of crystallization processes in phenylboronic acids. Specifically, surfactants like Span 20 and n–octyl-β-D-glucopyranoside can facilitate and stabilize the crystallization of metastable forms of phenylboronic acids, such as 2,6-Dimethoxyphenylboronic acid, by providing diverse intermolecular interaction possibilities. This research suggests potential applications for 3-Chloro-4,5-dimethoxyphenylboronic acid in the field of polymorphic crystallization control, highlighting the role of surfactants in promoting desired crystal forms which could be pivotal for drug formulation and material science (Semjonova & Be̅rziņš, 2022).

Spectroscopic Studies and Structural Analysis

Spectroscopic methods such as FT-IR, Raman, and NMR have been utilized extensively for the analysis of phenylboronic acids, including their dimethoxy variants. These studies provide detailed insights into the molecular structures, stability, and reactive conformations of these compounds. The spectroscopic characterization forms the basis for further applications in chemical synthesis, materials science, and pharmaceutical research. Techniques such as DFT calculations complement experimental findings, offering predictions on vibrational wavenumbers and chemical shifts, which are crucial for understanding the chemical behavior and designing new compounds with improved properties (Alver, 2011).

Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in Suzuki coupling reactions, where the boron atom in the boronic acid forms a new bond with a metal atom . This results in the formation of a new organometallic species, which can then undergo further reactions .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic molecules .

Result of Action

The result of the action of 3-Chloro-4,5-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic molecules, depending on the reactants used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound can be affected by exposure to air and light .

Properties

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEZHQZTXJATTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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